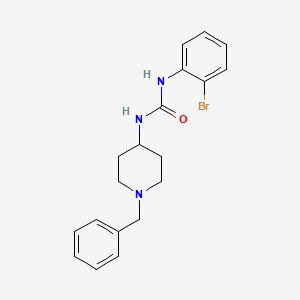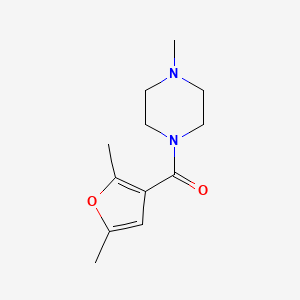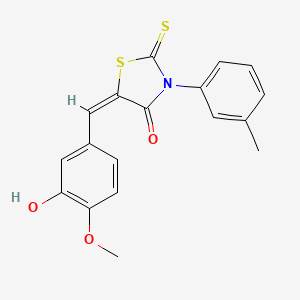![molecular formula C16H14ClNO B4664462 1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4664462.png)
1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one, commonly known as Clomiphene, is a nonsteroidal selective estrogen receptor modulator (SERM) that is widely used in scientific research. Clomiphene has been studied extensively in the field of reproductive medicine for its ability to induce ovulation in women with infertility. However, it has also shown potential in other areas of research, such as cancer treatment and neuroprotection.
Mecanismo De Acción
Clomiphene works by binding to estrogen receptors in the hypothalamus, pituitary gland, and ovary, which leads to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) production. This results in the stimulation of ovulation and an increase in the number of mature follicles. Clomiphene also has anti-estrogenic effects on the endometrium, which can improve the chances of successful implantation.
Biochemical and Physiological Effects
Clomiphene has a variety of biochemical and physiological effects, including the stimulation of ovulation, an increase in FSH and LH production, and anti-estrogenic effects on the endometrium. Clomiphene has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Clomiphene in lab experiments include its selective estrogen receptor modulating properties, its ability to induce ovulation in women with infertility, and its potential neuroprotective effects. However, there are also limitations to its use, such as the potential for adverse effects on the endometrium and the need for careful monitoring of ovarian function.
Direcciones Futuras
There are many potential future directions for research on Clomiphene, including its use in the treatment of other types of cancer, its potential as a neuroprotective agent in other neurological disorders, and its use in male infertility. Further studies are needed to fully understand the mechanisms of action of Clomiphene and to explore its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Clomiphene is primarily used in scientific research for its ability to selectively bind to estrogen receptors and modulate their activity. It has been extensively studied in the field of reproductive medicine for its ability to induce ovulation in women with infertility. Clomiphene has also shown potential in other areas of research, such as cancer treatment and neuroprotection.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-12-3-2-4-15(11-12)18-10-9-16(19)13-5-7-14(17)8-6-13/h2-11,18H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKWNJFUPVHKFY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646092 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4664384.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4664387.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4664408.png)
![N-(2-furylmethyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4664414.png)

![2-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4664423.png)
![4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4664428.png)
![5,5'-[1,2-ethanediylbis(thio)]bis(1-ethyl-1H-tetrazole)](/img/structure/B4664435.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)-1-butanol](/img/structure/B4664447.png)



![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-2,4,6,N-tetramethyl-benzenesulfonamide](/img/structure/B4664488.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4664494.png)